2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a piperazine moiety substituted with a fluoropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step procedures. One common method includes the reaction of 6-ethyl-5-fluoropyrimidine-4-amine with piperazine, followed by the cyclization with 2-aminophenol to form the benzoxazole ring. The reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluoropyrimidine moiety.
Scientific Research Applications
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may interact with various receptors or enzymes, modulating their activity. The benzoxazole ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Contains a similar fluoropyrimidine-piperazine moiety but lacks the benzoxazole ring.
Uniqueness
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the combination of its three distinct moieties: benzoxazole, piperazine, and fluoropyrimidine. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18FN5O |
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Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H18FN5O/c1-2-12-15(18)16(20-11-19-12)22-7-9-23(10-8-22)17-21-13-5-3-4-6-14(13)24-17/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
DXSIBSKGQYIROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)F |
Origin of Product |
United States |
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